molecular formula C20H26O5 B083042 Isodocarpin CAS No. 10391-08-9

Isodocarpin

Cat. No. B083042
CAS RN: 10391-08-9
M. Wt: 346.4 g/mol
InChI Key: QOAOBBJDPFYUKJ-RVMSTXCCSA-N
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Description

Isodocarpin is a diterpenoid and a potent melanogenesis inhibitor with an IC50 of 0.19 μM in B16 4A5 cells . It inhibits the expression of tyrosinase, tyrosine-related protein (TRP)-1, and TRP-2 mRNA .


Synthesis Analysis

Divergent total syntheses of enmein-type natural products, including Isodocarpin, have been achieved . Key features of the strategy include an efficient early-stage cage formation to control succeeding diastereoselectivity, a one-pot acylation/alkylation/lactonization to construct the C-ring and C8 quarternary center, a reductive alkenylation approach to construct enmain D/E rings, and a flexible route to allow divergent syntheses of three natural products .


Molecular Structure Analysis

The molecular weight of Isodocarpin is 346.42 and its formula is C20H26O5 . The structure of Isodocarpin is complex, with multiple rings and functional groups .


Chemical Reactions Analysis

The synthesis of Isodocarpin involves several key steps, including an efficient early-stage cage formation, a one-pot acylation/alkylation/lactonization to construct the C-ring and C8 quarternary center, and a reductive alkenylation approach to construct enmain D/E rings .


Physical And Chemical Properties Analysis

Isodocarpin is a powder with a molecular weight of 346.42 and a formula of C20H26O5 . It is stable under normal temperatures and pressures .

Scientific Research Applications

Esophageal Cancer Therapy

Macrocalin A has been studied for its potential in treating esophageal cancer (EC). Research indicates that natural products like Macrocalin A can induce apoptosis in cancer cells, acting through various anti-cancer mechanisms . This suggests its use as a complementary agent alongside traditional cancer treatments.

Non-Small Cell Lung Cancer (NSCLC) Treatment

Studies have shown that Macrocalin A initiates apoptosis in NSCLC cells through the ROS-p38-caspase 9-dependent pathway. It also induces G2/M phase arrest, which is crucial for halting the proliferation of cancer cells . This highlights its potential as a lead compound for developing new cancer therapies.

Multiple Myeloma Management

Macrocalin A has been observed to induce apoptosis in multiple myeloma U266 cells. This application is significant as it offers a new avenue for therapeutic intervention in a type of cancer that is often resistant to conventional treatments .

Pharmacokinetic Studies

Isodocarpin, another name for Macrocalin A, has been part of pharmacokinetic studies, particularly in the context of liver injury. The compound’s behavior in the body changes in pathological states, which is essential for understanding its therapeutic potential and guiding clinical applications .

Synthetic Chemistry

The compound has been a subject of interest in synthetic chemistry for its complex structure. Divergent total syntheses of Isodocarpin have been achieved, which is crucial for studying its biological activities and potential pharmaceutical applications .

Hepatoprotection

Isodocarpin has been identified as one of the bioactive diterpenoids with hepatoprotective effects. Its pharmacokinetics have been compared in normal and liver injury rats, providing insights into its therapeutic effects and optimization for liver disease treatment .

Drug Development

The synthesis and study of Isodocarpin are significant for drug development. Its complex molecular structure offers a template for designing new drugs with potential applications in treating various diseases .

Safety And Hazards

Safety measures for handling Isodocarpin include wearing safety goggles with side-shields, protective gloves, impervious clothing, and suitable respiratory protection. It should be kept away from drains, water courses, or the soil .

Future Directions

While Isodocarpin has shown promise as a melanogenesis inhibitor, more research is needed to fully understand its potential applications. Future research could focus on exploring its potential uses in treating other conditions, as well as further investigating its mechanism of action .

properties

IUPAC Name

(1S,4S,8R,9R,12S,13S,16R)-9-hydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O5/c1-10-11-4-5-12-19(8-11,15(10)21)17(23)25-13-6-7-18(2,3)14-16(22)24-9-20(12,13)14/h11-14,16,22H,1,4-9H2,2-3H3/t11-,12-,13+,14-,16-,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOAOBBJDPFYUKJ-RVMSTXCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2C3(C1C(OC3)O)C4CCC5CC4(C(=O)C5=C)C(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC[C@H]2[C@]3([C@@H]1[C@@H](OC3)O)[C@@H]4CC[C@@H]5C[C@]4(C(=O)C5=C)C(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Macrocalin A

CAS RN

10391-08-9
Record name Macrocalin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010391089
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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